N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16283822
Molecular Formula: C23H25N3O2S2
Molecular Weight: 439.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O2S2 |
|---|---|
| Molecular Weight | 439.6 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H25N3O2S2/c1-4-11-26-22(28)20-17-7-5-6-8-18(17)30-21(20)25-23(26)29-13-19(27)24-16-10-9-14(2)15(3)12-16/h4,9-10,12H,1,5-8,11,13H2,2-3H3,(H,24,27) |
| Standard InChI Key | BOBLDXMWJQFRMD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)C |
Introduction
Structural Features and Molecular Properties
The compound integrates a hexahydrobenzothieno[2,3-d]pyrimidine core modified with a 4-oxo group, a prop-2-en-1-yl (allyl) substituent at position 3, and a sulfanyl-acetamide moiety at position 2. The N-(3,4-dimethylphenyl) group further differentiates it from simpler analogs. Key structural elements include:
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Bicyclic Core: The hexahydrobenzothieno[2,3-d]pyrimidine system combines a sulfur-containing thiophene ring fused to a pyrimidine ring, partially saturated to enhance conformational flexibility.
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Allyl Substituent: The prop-2-en-1-yl group at position 3 introduces potential sites for electrophilic addition or polymerization, which may influence pharmacokinetic properties .
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Sulfanyl-Acetamide Linkage: The sulfanyl bridge connects the core to an acetamide functionalized with a 3,4-dimethylphenyl group, likely enhancing lipophilicity and target binding.
While the exact molecular formula and weight are unspecified in literature, estimates based on analogs suggest a formula near C24H26N3O2S2 and a molecular weight of approximately 460.6 g/mol.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide likely follows multi-step protocols analogous to related benzothieno-pyrimidines :
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Core Formation: Cyclocondensation of thiourea derivatives with cyclic ketones under acidic conditions generates the benzothieno-pyrimidine scaffold.
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Allylation: Introduction of the prop-2-en-1-yl group via nucleophilic substitution or Friedel-Crafts alkylation at position 3.
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Sulfanyl-Acetamide Conjugation: Thiol-disulfide exchange or nucleophilic substitution attaches the sulfanyl-acetamide moiety to position 2.
Critical reaction parameters include temperature control (60–120°C), solvent selection (e.g., DMF or THF), and catalysts such as triethylamine or palladium complexes .
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
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Allyl Group: Susceptible to electrophilic addition (e.g., bromination) or radical-initiated polymerization.
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Sulfanyl Bridge: Participates in redox reactions, potentially forming disulfide bonds or undergoing oxidation to sulfoxides.
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Acetamide: May undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Biological Activity and Mechanistic Insights
Anticancer Activity
Structural analogs demonstrate anticancer effects via topoisomerase inhibition or apoptosis induction. Molecular docking studies suggest that the sulfanyl-acetamide moiety may intercalate DNA or bind kinase active sites.
Applications in Medicinal Chemistry
The compound’s modular structure positions it as a versatile scaffold for drug discovery:
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Lead Optimization: The allyl and dimethylphenyl groups serve as handles for synthetic modification to optimize pharmacokinetics.
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Targeted Therapies: Functionalization with bioorthogonal groups (e.g., azides) enables click chemistry applications for prodrug development .
Comparison with Structural Analogs
This comparison highlights the role of substituents in modulating biological activity and solubility .
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